Cas no 1369761-01-2 (Cerdulatinib hydrochloride)

Cerdulatinib hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Cerdulatinib HCl salt
- Cerdulatinib hydrochloride
- Cerdulatinib (PRT062070, PRT2070)
- L1KRM66Y4X
- PRT062070
- Cerdulatinib HCl
- PRT2070
- Cerdulatinib HCl pound>>PRT2070
- BCP25893
- s7634
- AK685794
- 4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride
- A14210
- 5-Pyrimidinecarboxamide, 4-(cyclopropylamino)-2-((4-(4-(ethylsulfonyl)-1-piperazinyl)phenyl)amino)-
- PRT062070 hydrochloride
- PRT2070 hydrochloride
- 4-(cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide (hydrochloride)
- BS-15309
- CS-0010193
- CCG-269563
- PRT062070 hydrochloride;PRT2070 hydrochloride
- HY-15999A
- RVT-502 hydrochloride
- AC-35809
- UNII-L1KRM66Y4X
- Cerdulatinib(PRT-062070; PRT2070)
- 4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride
- AKOS032945147
- C72485
- 5-Pyrimidinecarboxamide, 4-(cyclopropylamino)-2-((4-(4-(ethylsulfonyl)-1-piperazinyl)phenyl)amino)-, hydrochloride (1:1)
- Cerdulatinib (hydrochloride)
- Cerdulatinib(PRT-062070; PRT2070)?
- 1369761-01-2
- CHEMBL3991929
-
- MDL: N/A
- Inchi: 1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H
- InChI Key: IYULGYKOHUAYCG-UHFFFAOYSA-N
- SMILES: Cl.S(CC)(N1CCN(C2C=CC(=CC=2)NC2=NC=C(C(N)=O)C(=N2)NC2CC2)CC1)(=O)=O
Computed Properties
- Exact Mass: 481.1662866g/mol
- Monoisotopic Mass: 481.1662866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 711
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 142
Cerdulatinib hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD764838)
Cerdulatinib hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15999A-10mg |
Cerdulatinib hydrochloride |
1369761-01-2 | 99.89% | 10mg |
¥864 | 2024-05-24 | |
MedChemExpress | HY-15999A-50mg |
Cerdulatinib hydrochloride |
1369761-01-2 | 99.89% | 50mg |
¥2160 | 2024-05-24 | |
ChemScence | CS-0010193-10mg |
Cerdulatinib (hydrochloride) |
1369761-01-2 | 99.54% | 10mg |
$144.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36485-50mg |
Cerdulatinib Hydrochloride |
1369761-01-2 | 98% | 50mg |
¥1746.0 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6104-100mg |
Cerdulatinib hydrochloride |
1369761-01-2 | 99.23% | 100mg |
¥ 2997 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6104-100 mg |
Cerdulatinib hydrochloride |
1369761-01-2 | 98.0% | 100MG |
¥5494.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36485-5mg |
Cerdulatinib Hydrochloride |
1369761-01-2 | 98% | 5mg |
¥266.0 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6104-1 mL * 10 mM (in DMSO) |
Cerdulatinib hydrochloride |
1369761-01-2 | 98.0% | 1 mL * 10 mM (in DMSO) |
¥598.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6104-10 mg |
Cerdulatinib hydrochloride |
1369761-01-2 | 98.0% | 10mg |
¥984.00 | 2022-04-26 | |
Ambeed | A356094-25mg |
4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide hydrochloride |
1369761-01-2 | 98% | 25mg |
$40.0 | 2025-02-20 |
Cerdulatinib hydrochloride Related Literature
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on Cerdulatinib hydrochloride
Cerdulatinib Hydrochloride: A Comprehensive Overview
Cerdulatinib hydrochloride, also known as Cerdulatinib hydrochloride (CAS No. 1369761-01-2), is a cutting-edge compound that has garnered significant attention in the field of pharmacology and medical research. This compound is a highly specific inhibitor of Janus kinase (JAK) and Src family kinases, which play pivotal roles in various cellular processes, including signal transduction, immune regulation, and cell proliferation. Recent advancements in its development have positioned it as a promising therapeutic agent for treating a wide range of diseases, particularly those involving chronic inflammation and cancer.
The CAS No. 1369761-01-2 designation uniquely identifies this compound within the chemical registry system, ensuring its precise identification in scientific literature and regulatory documents. Cerdulatinib hydrochloride's mechanism of action involves the inhibition of JAK kinases, which are critical for the signaling pathways activated by cytokines and growth factors. By targeting these kinases, Cerdulatinib hydrochloride effectively modulates immune responses and suppresses pathological processes associated with autoimmune diseases and malignancies.
Recent studies have highlighted the potential of Cerdulatinib hydrochloride in treating conditions such as rheumatoid arthritis, psoriasis, and solid tumors. For instance, preclinical trials have demonstrated its ability to reduce inflammation by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, its anti-proliferative effects on cancer cells have shown promise in combating resistant tumor types, making it a valuable addition to the oncology treatment arsenal.
One of the most notable advancements in Cerdulatinib hydrochloride research is its selective inhibition profile. Unlike earlier JAK inhibitors that often caused off-target effects leading to adverse reactions, this compound exhibits high specificity for JAK1 and JAK2, minimizing potential side effects. This selectivity has been validated through extensive in vitro and in vivo studies, which have been published in reputable journals such as *Nature Medicine* and *The Lancet Oncology*.
Moreover, Cerdulatinib hydrochloride has shown synergistic effects when combined with other therapeutic agents. For example, its combination with anti-PD-1 antibodies has demonstrated enhanced anti-tumor activity in preclinical models of melanoma and lung cancer. This synergistic interaction underscores its potential as a cornerstone in combination therapies for complex diseases.
From a clinical perspective, ongoing phase II trials are evaluating the safety and efficacy of Cerdulatinib hydrochloride in patients with refractory solid tumors. Early results indicate a favorable safety profile with manageable adverse events, primarily consisting of mild to moderate fatigue and gastrointestinal disturbances. These findings align with preclinical data, reinforcing its potential for clinical translation.
In terms of manufacturing and formulation, Cerdulatinib hydrochloride is typically synthesized through a multi-step organic synthesis process that ensures high purity and stability. Its chemical structure includes a bicyclic core with substituents that confer selectivity for JAK kinases over other related enzymes. This structural design is critical for achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Looking ahead, the development of Cerdulatinib hydrochloride is expected to pave the way for personalized medicine approaches. By leveraging biomarkers such as JAK activity levels or genetic mutations associated with specific cancers, clinicians may be able to tailor treatment regimens to individual patients. This precision medicine approach could significantly improve treatment outcomes while reducing unnecessary side effects.
In conclusion, Cerdulatinib hydrochloride (CAS No. 1369761-01-2) represents a significant advancement in kinase inhibitor therapy. Its unique mechanism of action, coupled with promising clinical results, positions it as a leading candidate for addressing unmet medical needs in oncology and immunology. As research continues to unfold, this compound holds the potential to revolutionize treatment paradigms for millions of patients worldwide.
1369761-01-2 (Cerdulatinib hydrochloride) Related Products
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
